

Application Notes and Protocols for Dual-Labeled Hydrolysis Probes Containing LNA-U

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Compound of Interest

Compound Name: DMTr-LNA-U-3-CED-Phosphora

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-labeled hydrolysis probes, commonly used in quantitative real-time PCR (qPCR), offer a highly specific method for the detection and quantification of nucleic acid sequences.[1][2] These probes are single-stranded oligonucleotides typically labeled with a fluorescent reporter dye at the 5' end and a quencher dye at the 3' end.[1][2] In its intact state, the quencher molecule suppresses the reporter's fluorescence through Förster Resonance Energy Transfer (FRET).[1] During the PCR extension phase, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter and quencher, which results in a measurable increase in fluorescence proportional to the amount of amplified product.[2]

Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose sugar is "locked" in a C3'-endo conformation by a methylene bridge connecting the 2'-O and 4'-C atoms.[3][4][5] This structural constraint significantly increases the thermal stability of duplexes formed with complementary DNA or RNA strands.[4][5][6] Incorporating LNA monomers, including LNA-Uracil (LNA-U), into dual-labeled hydrolysis probes enhances their performance by increasing their melting temperature (Tm).[4][7] This allows for the use of shorter probes, which in turn improves specificity and the signal-to-noise ratio.[6][8] The enhanced binding affinity and specificity of LNA-containing probes make them particularly valuable for challenging applications such as single nucleotide polymorphism (SNP) genotyping, detection of low-abundance targets, and multiplex assays.[9][10][11]



Probe Design and Synthesis with LNA-U

The design of LNA-U containing hydrolysis probes is critical for successful qPCR assays. The strategic placement of LNA bases allows for fine-tuning of the probe's melting temperature (Tm) and specificity.[12][13]

General Design Guidelines:

- Probe Length: LNA modification allows for shorter probe designs, typically between 12 and 25 nucleotides, which enhances specificity.[10]
- Tm Adjustment: Each LNA substitution increases the Tm by approximately 2-8°C.[4][7] The overall Tm of the probe should be 5-10°C higher than the annealing temperature of the primers.
- LNA Placement:
 - For general applications, distribute LNA bases throughout the probe, avoiding stretches of more than four consecutive LNAs.[14]
 - For SNP detection, place 2-3 LNA bases directly at the SNP site to maximize the Tm difference (ΔTm) between the perfectly matched and mismatched targets.[10][14] A high ΔTm is crucial for accurate allele discrimination.[10]
- LNA-U Incorporation: LNA-U can be incorporated just like any other LNA base to increase the thermal stability of the probe, particularly in AT-rich regions where achieving a sufficiently high Tm with standard DNA probes can be challenging.[15]
- Reporter and Quencher Dyes: Select a reporter-quencher pair with appropriate spectral overlap. Common reporter dyes include FAM, HEX, and Cy5, while Black Hole Quenchers (BHQ) are effective non-fluorescent quenchers.[16]
- Sequence Considerations: Avoid self-complementarity and cross-hybridization with other LNA-containing oligonucleotides in the assay.[12] Also, avoid placing LNA bases in palindrome sequences.[14]

Ordering LNA-Containing Probes:



When ordering custom LNA probes, LNA bases are typically indicated with a "+" sign before the base (e.g., +A, +C, +G, +U).[3] Ensure that the synthesis company is capable of producing high-purity LNA-modified oligonucleotides.

Experimental Protocols

This section provides a general protocol for a qPCR assay using dual-labeled hydrolysis probes containing LNA-U. Optimization of reaction conditions may be necessary for specific targets and templates.

- 1. Reagent Preparation:
- Primers and Probes: Resuspend lyophilized primers and LNA-containing probes in nucleasefree water or TE buffer to a stock concentration of 100 μM.[9] Store at -20°C. Prepare working solutions of 10 μM for primers and 5 μM for probes.[9]
- qPCR Master Mix: Use a commercial qPCR master mix that is compatible with hydrolysis probes. These mixes typically contain DNA polymerase, dNTPs, MgCl₂, and a reaction buffer.
- Template DNA/cDNA: Dilute DNA or cDNA samples to the desired concentration range.
 Include no-template controls (NTCs) to check for contamination.

2. qPCR Reaction Setup:

The following table provides a recommended setup for a 20 µL gPCR reaction.



Component	Volume (µL)	Final Concentration
2x qPCR Master Mix	10	1x
Forward Primer (10 μM)	0.4	200 nM
Reverse Primer (10 μM)	0.4	200 nM
LNA-U Probe (5 μM)	0.4	100 nM
Template DNA/cDNA	2	Variable
Nuclease-free Water	6.8	-
Total Volume	20	

3. qPCR Cycling Conditions:

The following are typical cycling conditions. These should be optimized for your specific primers, probe, and target.

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	2 min	1
Denaturation	95	15 sec	40
Annealing/Extension	60	60 sec	

4. Data Analysis:

- Ct Values: Determine the cycle threshold (Ct) value for each sample. The Ct value is inversely proportional to the initial amount of target nucleic acid.
- Standard Curve: To quantify the absolute amount of target, generate a standard curve using a dilution series of a known amount of the target nucleic acid.
- SNP Genotyping: For SNP analysis, compare the Ct values obtained with probes specific for each allele. A significant difference in Ct values indicates the presence of a specific allele.



Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Comparison of Ct Values for Standard DNA vs. LNA-U Probes

Target Gene	Probe Type	Mean Ct (n=3)	Standard Deviation
Gene X	Standard DNA	28.5	0.25
Gene X	LNA-U	26.2	0.15
Gene Y	Standard DNA	31.8	0.30
Gene Y	LNA-U	29.5	0.20

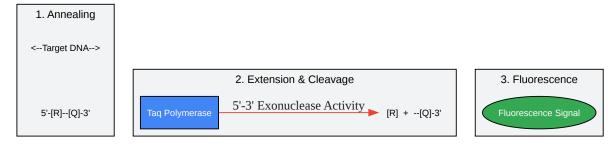
Table 2: SNP Discrimination using LNA-U Probes

Genotype	Allele 1 Probe (FAM) Mean Ct	Allele 2 Probe (HEX) Mean Ct	ΔCt (Allele 2 - Allele 1)	Genotype Call
Homozygous Allele 1	24.1	>40	>15.9	Allele 1/Allele 1
Homozygous Allele 2	>40	23.8	<-16.2	Allele 2/Allele 2
Heterozygous	24.5	24.2	-0.3	Allele 1/Allele 2

Visualizations



Mechanism of Dual-Labeled Hydrolysis Probes

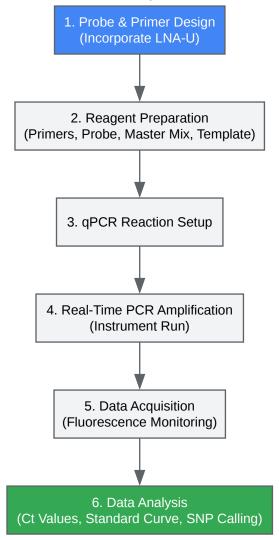


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Caption: Mechanism of a dual-labeled hydrolysis probe.



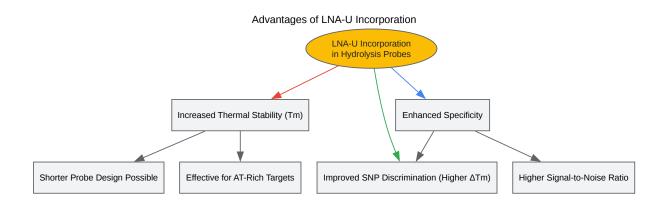
Experimental Workflow for qPCR with LNA-U Probes



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Caption: qPCR experimental workflow using LNA-U probes.





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Caption: Key advantages of incorporating LNA-U into hydrolysis probes.

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